1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with 3-chlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
3-Chloro-4-methoxyaniline+3-Chlorophenyl isothiocyanate→this compound
The reaction is typically conducted at elevated temperatures (around 70-80°C) for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, industrial processes may employ catalysts to accelerate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)thiourea
- 1-(4-Chloro-3-methoxyphenyl)-3-(3-chlorophenyl)thiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-phenylthiourea
Uniqueness
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
92291-39-9 |
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Molecular Formula |
C14H12Cl2N2OS |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-19-13-6-5-11(8-12(13)16)18-14(20)17-10-4-2-3-9(15)7-10/h2-8H,1H3,(H2,17,18,20) |
InChI Key |
FFGLUYHSYKQLPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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